Asparagylglutamic acid
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Overview
Description
Asparagylglutamic acid, also known as N-acetylaspartylglutamic acid, is a naturally occurring peptide neurotransmitter. It is composed of N-acetylaspartic acid and glutamic acid linked via a peptide bond. This compound is prevalent in the mammalian nervous system and plays a significant role in neurotransmission .
Preparation Methods
Asparagylglutamic acid is synthesized in neurons from the amino acids glutamate and N-acetylaspartate via the enzyme NAAG synthetase. The synthesis involves the formation of a peptide bond between N-acetylaspartic acid and glutamic acid . Industrial production methods typically involve enzymatic synthesis, ensuring high specificity and yield.
Chemical Reactions Analysis
Asparagylglutamic acid undergoes various chemical reactions, including:
Oxidation and Reduction:
Scientific Research Applications
Asparagylglutamic acid has numerous scientific research applications:
Neuroscience: It acts as a neuromodulator of glutamatergic synapses by activating presynaptic metabotropic glutamate receptor 3 (mGluR3).
Biochemistry: It serves as a model compound for studying peptide neurotransmitters and their interactions with receptors and enzymes.
Mechanism of Action
Asparagylglutamic acid exerts its effects primarily through the activation of metabotropic glutamate receptor 3 (mGluR3). This activation leads to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in neurons and glial cells. This reduction in second messengers results in decreased neurotransmitter release and modulation of gene expression .
Comparison with Similar Compounds
Asparagylglutamic acid is often compared with other peptide neurotransmitters such as:
N-acetylaspartic acid: While it is a precursor in the synthesis of this compound, it does not have the same neuromodulatory effects.
N-acetylaspartylglutamate derivatives: These compounds, including ZJ43 and 2-PMPA, are used in research for their potential therapeutic effects in reducing neuropathic pain and neuroprotection.
This compound’s unique combination of N-acetylaspartic acid and glutamic acid, along with its specific receptor interactions, distinguishes it from other similar compounds and highlights its importance in neuroscience and medicine.
Biological Activity
Asparagylglutamic acid, a compound derived from the amino acids asparagine and glutamic acid, exhibits significant biological activity that has implications in various physiological and pathological contexts. This article delves into the biological activity of this compound, focusing on its role in cellular metabolism, cancer biology, and potential therapeutic applications.
Overview of this compound
This compound is formed through the conjugation of asparagine and glutamic acid. Both amino acids play critical roles in cellular metabolism, particularly in protein synthesis and neurotransmitter function. The biological activities associated with this compound are primarily linked to its precursors, particularly asparagine, which has been shown to influence cell proliferation and survival under nutrient-deprived conditions.
1. Role in Cellular Metabolism
This compound is significant in cellular metabolism, particularly during periods of glutamine deprivation. Research indicates that exogenous asparagine can rescue cell survival and growth when glutamine levels are low. This effect is attributed to asparagine's role in supporting protein synthesis rather than being catabolized for energy production .
Table 1: Comparison of Amino Acids in Glutamine Deprivation
Amino Acid | Functionality in Glutamine Deprivation | Impact on Cell Growth |
---|---|---|
Asparagine | Supports protein synthesis | Promotes survival |
Glutamine | Primary energy source | Essential for growth |
Aspartate | Precursor for other amino acids | Limited role |
2. Implications in Cancer Biology
This compound's most notable activity is its influence on cancer cell metabolism. Studies have shown that asparagine is crucial for cancer cell proliferation, particularly under conditions where other nutrients are scarce. The ability of cancer cells to utilize asparagine effectively allows them to maintain anabolic metabolism, which is essential for tumor growth .
Case Study: Asparagine and Cancer Cell Proliferation
In a study examining the effects of asparagine on different cancer cell lines, it was found that cells deprived of glutamine could still proliferate when supplemented with asparagine. This proliferation was linked to increased protein synthesis and activation of mTORC1 signaling pathways, which are critical for cell growth .
3. Therapeutic Potential
Given its role in supporting cancer cell growth, targeting asparagine metabolism presents a potential therapeutic avenue. Inhibiting asparagine synthesis or transport could limit tumor growth by depriving cancer cells of this critical nutrient. For instance, the use of asparaginase, an enzyme that depletes asparagine levels in the bloodstream, has been explored as a treatment strategy for certain leukemias .
Research Findings
Recent research highlights several important findings regarding the biological activity of this compound:
Properties
IUPAC Name |
2-[(2,4-diamino-4-oxobutanoyl)amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-4(3-6(11)13)8(16)12-5(9(17)18)1-2-7(14)15/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFDPDVJAHQFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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